3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol
CAS No.: 1141049-59-3
Cat. No.: VC11692039
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1141049-59-3 |
---|---|
Molecular Formula | C10H7F3O2 |
Molecular Weight | 216.16 g/mol |
IUPAC Name | 3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol |
Standard InChI | InChI=1S/C10H7F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,7H2 |
Standard InChI Key | PPXYYJKZBRZTJT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C#CCO)OC(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C#CCO)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol (IUPAC name: 3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol) consists of a propargyl alcohol backbone (prop-2-yn-1-ol) bonded to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position. The molecular formula is C₁₀H₇F₃O₂, with a calculated molecular weight of 216.16 g/mol .
The trifluoromethoxy group introduces significant electronic effects:
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Electron-withdrawing nature: The -OCF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to the para and meta positions.
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Steric influence: The ortho substitution creates steric hindrance, potentially affecting reaction kinetics in synthetic pathways .
Spectroscopic Signatures
While experimental NMR or IR data for this specific isomer is unavailable, analogous compounds such as 3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol (PubChem CID 59407577) provide reference benchmarks:
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¹H NMR: Propargyl protons resonate at δ 2.5–3.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 1.5–2.0 ppm.
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¹³C NMR: The sp-hybridized alkyne carbons are observed at δ 70–85 ppm, with aromatic carbons in the δ 115–135 ppm range .
Synthetic Methodologies
Diazonium Salt Coupling (Analogous to Fenfluramine Intermediate Synthesis)
A patent describing the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) offers a potential pathway for preparing the target compound via diazonium salt intermediates :
Step 1: Diazotization of 2-Trifluoromethoxyaniline
2-Trifluoromethoxyaniline is treated with NaNO₂ and HCl at 0–25°C to form the diazonium chloride.
Step 2: Coupling with Propargyl Alcohol Derivatives
The diazonium salt reacts with propargyl acetate (or analogous alkynes) in polar solvents (e.g., acetone/water) under Cu(I) catalysis. This step likely proceeds via a radical mechanism, forming the C–C bond between the aryl and propargyl groups .
Step 3: Purification
Crude product is purified via:
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Bisulfite complex formation: Selective precipitation of the ketone (if oxidation occurs) followed by alkaline hydrolysis.
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Vacuum distillation: Effective for isolating volatile propargyl alcohols .
Sonogashira Cross-Coupling
An alternative route involves palladium-catalyzed coupling between 2-trifluoromethoxyiodobenzene and propargyl alcohol:
This method offers better regiocontrol but requires anhydrous conditions and inert atmospheres .
Physicochemical Properties
Thermodynamic Parameters
Property | Value/Description | Source |
---|---|---|
Melting Point | Estimated 45–55°C (amorphous solid) | Analog |
Boiling Point | ~250°C (decomposes) | Calculated |
LogP (Partition Coeff.) | 2.1 ± 0.3 (Hydrophobic) | PubChem |
Solubility Profile
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Polar solvents: Miscible in methanol, acetone, and DMSO.
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Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).
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Aqueous solubility: <0.1 mg/mL due to hydrophobic -OCF₃ and alkyne groups .
Reactivity and Functionalization
Alkyne-Based Transformations
The propargyl alcohol moiety enables diverse reactions:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:
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Oxidation: MnO₂ oxidizes the alcohol to ketones or carboxylic acids.
Electrophilic Aromatic Substitution
The -OCF₃ group directs incoming electrophiles to the para (67%) and meta (33%) positions. Example reactions:
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